![molecular formula C18H21N5O4S B11523380 1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane](/img/structure/B11523380.png)
1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-NITRO-2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]BENZENESULFONYL}AZEPANE is a complex organic compound that features a combination of nitro, pyridine, hydrazine, and benzenesulfonyl functional groups
Preparation Methods
The synthesis of 1-{5-NITRO-2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]BENZENESULFONYL}AZEPANE typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through the reaction of pyridine-4-carboxaldehyde with hydrazine hydrate under reflux conditions.
Nitration: The resulting compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonylation: The nitrated compound is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Cyclization: Finally, the azepane ring is formed through a cyclization reaction, typically involving heating under reflux with a suitable solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
1-{5-NITRO-2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]BENZENESULFONYL}AZEPANE can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{5-NITRO-2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]BENZENESULFONYL}AZEPANE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 1-{5-NITRO-2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]BENZENESULFONYL}AZEPANE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group can also facilitate redox reactions, which may be relevant in biological systems.
Comparison with Similar Compounds
1-{5-NITRO-2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]BENZENESULFONYL}AZEPANE can be compared with similar compounds such as:
1-{5-NITRO-2-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]BENZENESULFONYL}AZEPANE: This compound differs in the position of the pyridine ring substitution, which can affect its reactivity and binding properties.
1-{5-NITRO-2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]BENZENESULFONYL}AZEPANE: The substitution at the 2-position of the pyridine ring can lead to different electronic and steric effects, influencing the compound’s behavior in chemical reactions.
The uniqueness of 1-{5-NITRO-2-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]BENZENESULFONYL}AZEPANE lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H21N5O4S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(azepan-1-ylsulfonyl)-4-nitro-N-[(E)-pyridin-4-ylmethylideneamino]aniline |
InChI |
InChI=1S/C18H21N5O4S/c24-23(25)16-5-6-17(21-20-14-15-7-9-19-10-8-15)18(13-16)28(26,27)22-11-3-1-2-4-12-22/h5-10,13-14,21H,1-4,11-12H2/b20-14+ |
InChI Key |
HGGUDJGMWVDPIZ-XSFVSMFZSA-N |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Phenylethynyl)dibenzo[b,d]thiophene](/img/structure/B11523297.png)
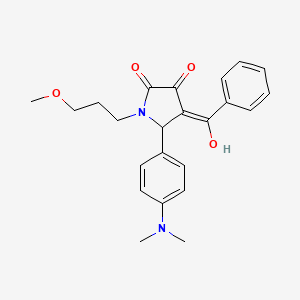
![[4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}phenyl)piperazin-1-yl](4-fluorophenyl)methanone](/img/structure/B11523313.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethylphenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11523314.png)
![2-[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11523318.png)
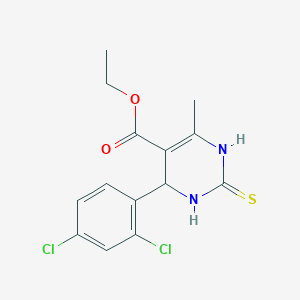
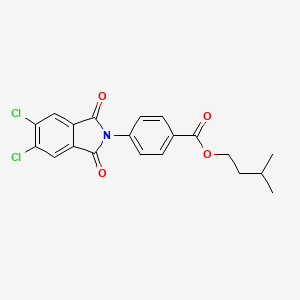
![1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 2-chlorobenzoate](/img/structure/B11523354.png)
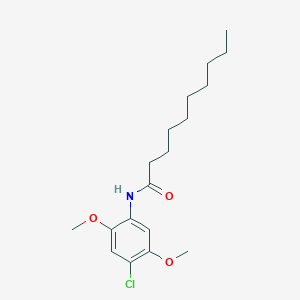
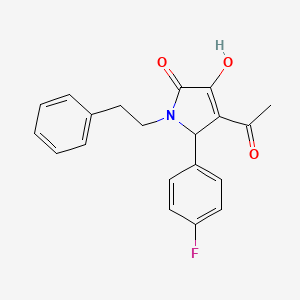
![1-{5-[2-(benzyloxy)-3-methoxyphenyl]-4-(3,4-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B11523363.png)
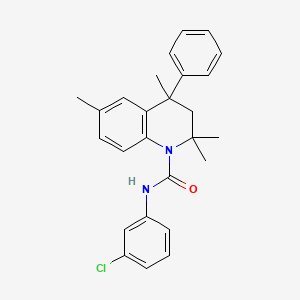
![3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one](/img/structure/B11523366.png)
![Ethyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11523372.png)
